molecular formula C20H26N2O5S3 B2480202 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-83-2

4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2480202
CAS No.: 903306-83-2
M. Wt: 470.62
InChI Key: AMQMWDRZTDFQEB-UHFFFAOYSA-N
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Description

4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) at position 4 and a thiophen-2-ylsulfonyl moiety at position 8. The spiro[4.5]decane scaffold comprises a bicyclic system with a 4-membered oxazolidine ring fused to a 5-membered piperidine-like ring.

Properties

IUPAC Name

8-thiophen-2-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)22-10-11-27-20(22)6-8-21(9-7-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQMWDRZTDFQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), leading to the formation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the spirocyclic structure.

    Substitution: The mesitylsulfonyl and thiophen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups may yield sulfoxides or sulfones, while reduction may lead to the formation of simpler spirocyclic compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through its inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in the metabolism of bioactive lipids, influencing inflammation, pain modulation, and cardiovascular health.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Inhibition of sEH has been linked to various therapeutic effects, including:

  • Cardiovascular Protection : By modulating blood pressure and reducing inflammation, this compound may contribute to cardiovascular health. Studies indicate that sEH inhibitors can lower blood pressure and improve vascular function .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH inhibition is associated with increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects:

  • Pain Relief : The compound's ability to inhibit FAAH suggests potential applications in pain management therapies .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship has revealed that modifications to the sulfonyl groups and the thiophene moiety significantly affect the biological activity of the compound. For instance:

  • Substituent Variations : Introduction of halogen or alkyl groups on the thiophene ring can enhance potency against sEH and FAAH, with some derivatives showing low nanomolar inhibition levels .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Cardioprotective Effects :
    • A study demonstrated that derivatives of this compound could significantly inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction, leading to reduced cell death and improved cardiac function during reperfusion therapy .
  • Antitumor Activity :
    • Emerging evidence suggests that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of apoptotic pathways through enzyme inhibition .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects against neurodegenerative diseases by modulating endocannabinoid levels, which may protect neuronal cells from apoptosis during stress conditions .

Mechanism of Action

The mechanism of action of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and analogues:

Compound Name Substituents (Positions 4 & 8) Molecular Formula Molecular Weight (g/mol) CAS Registry Key Features
4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Mesitylsulfonyl, Thiophen-2-ylsulfonyl C20H24N2O5S2 436.54* N/A† High lipophilicity, steric bulk
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl, Methylsulfonyl C15H22N2O6S2 390.47 903306-61-6 Increased polarity due to methoxy group
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophene-2-carbonyl, 3-Chloro-5-(trifluoromethyl)pyridinyl C18H17ClF3N3O2S 431.90 338761-10-7 Pyridinyl group enhances bioactivity
4-(Thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl (single substitution) C11H16N2O3S2 296.39 1172931-63-3 Simpler structure, lower molecular weight

*Calculated molecular weight based on inferred formula.

Substituent-Driven Functional Differences

  • Mesitylsulfonyl vs. Methylsulfonyl () : Replacing the methylsulfonyl group in the compound with mesitylsulfonyl increases steric hindrance and lipophilicity (logP ~3.5 vs. ~2.1 estimated). This may enhance membrane permeability but reduce solubility .
  • Thiophen-2-ylsulfonyl vs. 4-Methoxyphenylsulfonyl : The thiophene moiety offers sulfur-mediated interactions (e.g., with metalloenzymes), while the methoxyphenyl group provides hydrogen-bonding capacity via the ether oxygen .
  • Pyridinyl vs. Sulfonyl Substituents () : The 3-chloro-5-(trifluoromethyl)pyridinyl group in introduces halogen bonds and electron-withdrawing effects, likely enhancing pesticidal activity .

Biological Activity

The compound 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic family known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Receptor Interaction

Research indicates that derivatives of spiro[4.5]decane compounds exhibit significant interactions with various receptors, particularly the 5-HT1A receptor . For instance, compounds similar to this compound have been shown to act as partial agonists at the 5-HT1A receptor, which is crucial in the modulation of serotonin pathways involved in mood regulation and anxiety disorders .

2. Antinociceptive Activity

Preliminary studies suggest that related compounds demonstrate potent antinociceptive effects in animal models. For example, a study highlighted that certain spirocyclic compounds exhibit significant pain-relieving properties in formalin tests, indicating their potential use in pain management therapies .

3. Neuroprotective Effects

The neuroprotective capabilities of similar spirocyclic compounds have been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1. Serotonergic Modulation

The primary mechanism through which this compound exerts its effects is through serotonergic modulation. By acting on the 5-HT1A receptor, it can influence serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.

2. Calcium Ion Regulation

Some studies have suggested that related compounds may affect calcium ion release from the sarcoplasmic reticulum in muscle cells, which could play a role in their antinociceptive effects and overall cellular health .

Case Studies

Study Findings
Study on 5-HT1A AgonismCompounds displayed varying degrees of agonistic activity at the 5-HT1A receptorSuggests potential for treating mood disorders
Antinociceptive EvaluationDemonstrated significant pain relief in formalin-induced pain modelsIndicates efficacy for pain management
Neuroprotection AssayExhibited protective effects against oxidative stress in neuronal culturesSupports potential use in neurodegenerative disease therapy

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how are they characterized experimentally?

  • The compound features a spirocyclic core with two sulfonyl groups (mesitylsulfonyl and thiophen-2-ylsulfonyl) and heteroatoms (oxygen, sulfur) integrated into the ring system. Key characterization methods include:

  • NMR Spectroscopy : To confirm the spirocyclic structure and sulfonyl group positions via chemical shifts and coupling constants .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for validating the spirocyclic conformation .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for sulfonyl moieties .

Q. What are common synthetic routes for this compound?

  • Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursor amines or ketones (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivatives) under acidic or basic conditions .

Sulfonylation : Sequential introduction of mesitylsulfonyl and thiophen-2-ylsulfonyl groups using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts .

Purification : Column chromatography or recrystallization from solvents like THF/hexane mixtures to isolate the final product .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

  • Reaction Optimization :

  • Temperature Control : Reflux conditions (e.g., 80°C in benzene) enhance cyclization efficiency while minimizing side reactions .
  • Catalyst Use : Acid catalysts (e.g., p-toluenesulfonic acid) improve sulfonylation rates .
    • Purification Strategies :
  • Gradient Elution in Chromatography : Separates sulfonylated intermediates from unreacted starting materials .
  • Recrystallization Solvent Selection : THF or ethyl acetate/hexane systems yield high-purity crystals .

Q. What methodological approaches resolve contradictions in spectroscopic data during characterization?

  • Advanced NMR Techniques :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in the spirocyclic core and sulfonyl groups .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure signals at standard temperatures .
    • Cross-Validation :
  • Combining Mass Spectrometry and Elemental Analysis : Confirms molecular formula when isotopic patterns or fragmentation ambiguities arise .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Target Identification :

  • Molecular Docking : Screens against enzymes with sulfonyl-binding pockets (e.g., proteases, kinases) using computational models .
    • In Vitro Assays :
  • Enzyme Inhibition Studies : Measures IC50 values for candidate targets (e.g., alkaline phosphatase) using fluorogenic substrates .
  • Cell-Based Assays : Evaluates cytotoxicity or anti-inflammatory effects in cell lines (e.g., RAW 264.7 macrophages) with dose-response profiling .
    • In Vivo Models :
  • Pharmacokinetic Studies : Tracks bioavailability and metabolite formation in rodent models using LC-MS/MS .

Methodological Considerations

  • Theoretical Frameworks : Link synthesis and bioactivity studies to spirocyclic compound reactivity principles (e.g., steric effects of mesityl groups on sulfonylation kinetics) .
  • Data Interpretation : Use statistical tools (e.g., PCA for spectroscopic data) to distinguish noise from structural trends .

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